[2.2.2.2](1,2,3,5)Cyclophane
Description
Evolution and Significance of Cyclophane Architectures in Modern Chemistry
The journey of cyclophane chemistry began with the serendipitous discovery of [2.2]paracyclophane in 1949 during the pyrolysis of p-xylene. nii.ac.jpresearchgate.net This discovery opened the door to a new class of strained aromatic compounds, which Donald J. Cram later named "paracyclophanes." researchgate.net Initially, research focused on the synthesis of these novel structures and understanding the consequences of bending and distorting aromatic rings. Over the decades, the field has blossomed, moving from simple, symmetrically bridged aromatic rings to complex, multi-layered, and heteroatom-containing cage-like structures. chemrxiv.orgmdpi.comfrontiersin.org
The significance of cyclophane architectures in modern chemistry is multifaceted. They serve as exceptional models for studying fundamental concepts such as aromaticity, transannular interactions (through-space electronic communication between the aromatic decks), and the effects of strain on chemical reactivity and physical properties. nii.ac.jpscispace.comkyoto-u.ac.jp The unique cavities within many cyclophanes make them ideal candidates for host-guest chemistry, acting as molecular containers for ions or small neutral molecules. mdpi.comontosight.ai This has led to their exploration in areas like supramolecular chemistry, materials science for the development of novel polymers and conductive materials, and even as chiral platforms in asymmetric synthesis and for circularly polarized luminescence. researchgate.netchemrxiv.orgfrontiersin.orgwgtn.ac.nz The study of naturally occurring cyclophanes has also revealed their importance in biological systems and as potential pharmaceuticals. beilstein-journals.org
Nomenclature, Topology, and Unique Structural Features of 2.2.2.2Cyclophane
The nomenclature of cyclophanes provides a concise description of their complex structures. For 2.2.2.2cyclophane , the name breaks down as follows:
[2.2.2.2] : This indicates the presence of four bridges connecting the two aromatic rings, with each bridge consisting of two carbon atoms (an ethano bridge).
(1,2,3,5) : These numbers specify the substitution pattern on one of the benzene (B151609) rings to which the bridges are attached. The other ring is implicitly assumed to have a corresponding substitution pattern to close the cage structure.
The topology of 2.2.2.2cyclophane is that of a cage-like molecule where two benzene rings are held in a face-to-face arrangement by four ethano bridges. Unlike its more symmetrical relatives like 2.2.2.2cyclophane or the highly symmetrical superphane (B14601998) (2.2.2.2.2.2cyclophane), the 1,2,3,5-substitution pattern of this particular isomer results in a lower symmetry structure. utk.edursc.org This asymmetry is a key feature, influencing its electronic properties and potential for chiral applications.
The primary structural feature of all [n.n]cyclophanes is the distortion of the benzene rings from planarity. To accommodate the short bridges, the aromatic rings are forced into a boat or chair-like conformation. This leads to significant strain, which is a combination of bond angle strain, torsional strain in the bridges, and steric repulsion between the two aromatic faces.
Contextualization of 2.2.2.2Cyclophane within Strained Aromatic Systems
2Cyclophane is a prime example of a strained aromatic system. The strain energy in cyclophanes is a critical factor governing their stability and reactivity. Computational studies on related cyclophanes have shown that the strain energy is influenced by the length and number of the bridges, as well as the substitution pattern on the aromatic rings.scispace.comFor instance, the relief of bridge tension and the repulsion between the π-electron clouds of the aromatic rings are determining factors for the stability of [2.2]cyclophanes.scispace.com
Despite the significant distortion from planarity, the benzene rings in cyclophanes generally retain their aromatic character. scispace.com However, the strain does lead to unusual chemical behavior. For example, some highly strained cyclophanes can undergo reactions more typical of alkenes, such as addition reactions, as a means to relieve strain. The electronic properties are also significantly altered. The close proximity of the two aromatic rings allows for transannular interactions, where the π-orbitals of the two rings overlap. This through-space interaction can lead to the delocalization of electron density between the rings, influencing their spectroscopic properties and reactivity. scispace.comkyoto-u.ac.jp
Computational studies, such as molecular mechanics calculations, have been employed to predict the geometries and strain energies of various cyclophanes, including the 2.2.2.2 isomer. utk.edu These theoretical investigations are crucial for understanding the structure-property relationships in these complex molecules, especially when experimental data is scarce. For example, in a study of 34cyclophane, molecular orbital calculations determined the most stable conformation to be a C_s structure. mdpi.comnih.gov
Below is a table comparing the calculated transannular distances in a related cyclophane, which illustrates the impact of bridging on the geometry of the aromatic rings.
| Parameter | Value | Reference |
| Transannular distance (C4-C4' without bridge) | 3.198 Å | mdpi.comnih.gov |
| Transannular distance (C1-C1' with bridge) | 2.978 Å | mdpi.comnih.gov |
This data is for the related(1,2,3,5)CP complex and is provided for illustrative purposes.
Overview of Established and Emerging Research Avenues for 2.2.2.2Cyclophane
The research avenues for 2.2.2.2cyclophane and its relatives are driven by their unique structural and electronic properties.
Established Research Areas:
Host-Guest Chemistry: The cage-like structure of multi-bridged cyclophanes makes them attractive as hosts for the encapsulation of guest molecules and ions. The size and electronic nature of the cavity can be tuned by altering the bridges and substituents on the aromatic rings. mdpi.comontosight.ai
Molecular Recognition: The specific geometry and electronic environment of the cyclophane cavity can lead to selective binding of certain guests, a key principle in molecular recognition. ontosight.ai
Materials Science: Cyclophanes are used as building blocks for novel polymers and materials with unique properties. For instance, they can be incorporated into polymers to enhance their thermal stability or to create materials with specific electronic or optical properties. researchgate.netontosight.ai
Emerging Research Avenues:
Functional Materials: There is growing interest in developing functional materials from cyclophanes, including those with applications in electronics and photonics. The through-space conjugation in these molecules can lead to interesting photophysical properties, such as fluorescence. chemrxiv.org
Asymmetric Catalysis: The inherent chirality of asymmetrically substituted cyclophanes like 2.2.2.2cyclophane makes them promising ligands for asymmetric catalysis, where the chiral environment can influence the stereochemical outcome of a reaction.
Chiroptical Materials: Chiral cyclophanes are being investigated for their chiroptical properties, such as circularly polarized luminescence (CPL), which has potential applications in 3D displays and security inks. frontiersin.org
Molecular Switches: The conformational flexibility of some cyclophanes, coupled with their responsive electronic structure, opens up possibilities for their use as molecular switches, where their properties can be altered by external stimuli like light or chemical agents.
The synthesis and study of 2.2.2.2cyclophane, while challenging, will undoubtedly contribute to the broader understanding of strained systems and pave the way for new applications in various fields of chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61477-04-1 |
|---|---|
Molecular Formula |
C20H20 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
pentacyclo[9.7.1.16,14.02,9.05,16]icosa-1,5(16),6(20),9,11(19),14-hexaene |
InChI |
InChI=1S/C20H20/c1-2-14-11-17-5-3-15-9-13(1)10-16-4-6-18(12-14)20(17)8-7-19(15)16/h9-12H,1-8H2 |
InChI Key |
WHLLKTALFBGZGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C4CCC5=C(CC3)C=C1C=C5CCC4=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Diversity of 2.2.2.2cyclophane Scaffolds
Strategic Approaches to Macrocyclic Aromatic Hydrocarbon Synthesis
The synthesis of macrocyclic aromatic hydrocarbons, including cyclophanes, relies on a variety of strategic approaches designed to overcome the entropic and enthalpic barriers associated with forming large, strained ring systems. These strategies often involve high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Key synthetic strategies include:
Wurtz Coupling: One of the earliest methods used for cyclophane synthesis, this reaction involves the reductive coupling of dihaloarenes with sodium metal. While historically significant, it often suffers from low yields and harsh reaction conditions. acs.org
McMurry Coupling: This reductive coupling of dicarbonyl compounds using low-valent titanium reagents has proven effective for synthesizing various cyclophanes, including those with strained and unsaturated bridges. nih.gov
Photocycloaddition Reactions: Intramolecular [2π+2π] photocycloadditions of benzene (B151609) derivatives bearing photoreactive groups can lead to the formation of cyclophane scaffolds containing cyclobutane (B1203170) rings within their bridges. researchtrends.net This method offers a powerful tool for constructing complex, multi-bridged systems.
Transition-Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on palladium-, nickel-, and rhodium-catalyzed reactions to form carbon-carbon bonds with high efficiency and selectivity. These methods, such as Suzuki, Heck, and Sonogashira couplings, are instrumental in the construction and functionalization of cyclophane frameworks. nih.govresearchgate.net
Ring-Closing Metathesis (RCM): This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium-based complexes, has been successfully applied to the synthesis of various cyclophanes. nih.gov
The choice of synthetic strategy is often dictated by the desired substitution pattern and the inherent strain of the target cyclophane.
Specific Synthetic Pathways to the [2.2.2.2]Cyclophane Core Structure
The synthesis of the highly symmetrical and strained 2.2.2.2cyclophane and its isomers has been a notable achievement in organic synthesis, requiring innovative approaches to construct the multiple ethylene (B1197577) bridges.
Pyrolytic Rearrangements in [2.2.2.2]Cyclophane Synthesis
A landmark approach to the synthesis of multi-bridged cyclophanes involves the use of pyrolytic rearrangements. The first synthesis of superphane (B14601998), or 2.2.2.2.2.2cyclophane, by Virgil Boekelheide in 1979 utilized this strategy. wikipedia.org A similar approach can be envisioned for 2.2.2.2cyclophane. This methodology often involves the thermal reorganization of benzocyclobutene intermediates. rsc.org For instance, the pyrolysis of specifically substituted o-chloromethyl toluene (B28343) derivatives can generate reactive o-xylylenes. wikipedia.org These intermediates can then undergo [4+4] cycloaddition reactions to form the bridged cyclophane structure. wikipedia.org The synthesis of 2.2.2cyclophane has been achieved through the thermal bond reorganization of 1,2-bis(1,2-dihydrobenzocyclobuten-4-yl)ethane. rsc.org
Alternative and Emerging Synthetic Routes for [2.2.2.2]Cyclophane
Beyond pyrolytic methods, other synthetic strategies have been developed for constructing multi-bridged cyclophanes. Transition-metal-catalyzed reactions have emerged as powerful tools. For example, rhodium-catalyzed asymmetric cyclopropanation reactions have been used to functionalize the aromatic rings of [2.2]paracyclophane, offering a pathway to more complex structures. acs.orgnih.gov Intramolecular double [2+2+2] cycloadditions catalyzed by transition metals like rhodium or nickel have been employed for the stereoselective synthesis of polycyclic aromatic hydrocarbon-based [2.2]cyclophanes. nih.gov These modern methods provide greater control over stereochemistry and allow for the introduction of functional groups under milder conditions compared to traditional pyrolytic approaches.
Synthesis and Functionalization of [2.2.2.2]Cyclophane Derivatives
The functionalization of the cyclophane scaffold is crucial for tuning its properties and for its application in various fields, including materials science and supramolecular chemistry. ontosight.ai
Regioselective Functionalization Strategies
Achieving regioselectivity in the functionalization of cyclophanes is a significant synthetic challenge due to the multiple, often chemically similar, reaction sites. uea.ac.ukd-nb.info However, recent advances have enabled the controlled introduction of substituents at specific positions.
Electrophilic aromatic substitution reactions, such as nitration and formylation, can provide access to monosubstituted derivatives. mcmaster.cawikipedia.org For instance, the nitration of [2.2]paracyclophane under superacidic conditions can lead to the quantitative formation of 4-nitro-[2.2]paracyclophane. mcmaster.ca The directing effects of existing substituents can then be exploited to achieve further selective functionalization.
Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for regioselective functionalization. d-nb.info For example, palladium-catalyzed C-H activation/aryl-aryl bond formation has been used for the para-selective functionalization of 4-phenylamino[2.2]paracyclophane. d-nb.info This highlights the potential to selectively modify specific C-H bonds within the cyclophane framework.
| Reaction | Reagents and Conditions | Product(s) | Key Features | Reference |
| Nitration | HNO₃, superacidic conditions, -78 °C | 4-Nitro-[2.2]paracyclophane | Quantitative yield, minimized side reactions | mcmaster.ca |
| Formylation (Rieche) | Dichloromethyl methyl ether, TiCl₄ | 4-Formyl-[2.2]paracyclophane | Single operational step, high yield | uea.ac.uk |
| C-H Activation/Arylation | Pd catalyst, ligand, base | para-Arylated 4-phenylamino[2.2]paracyclophane | High regioselectivity for C-C over C-N bond formation | d-nb.info |
| Cyclopropanation | Rhodium(II) catalyst, diazoacetate | Cyclopropanated [2.2]paracyclophane derivatives | Catalyst-controlled regioselectivity | acs.org |
Introduction of Bridging and Peripheral Substituents
The introduction of substituents on both the aromatic rings (peripheral) and the ethylene bridges is a key aspect of diversifying cyclophane chemistry. While peripheral functionalization is more common, bridge substitution offers another avenue for modifying the properties of these molecules.
Peripheral substituents are typically introduced through the functionalization strategies discussed above. For example, diacids of [2.2]paracyclophane can be converted to a variety of derivatives, including diamines and bis(isocyanates), which serve as versatile intermediates for further modifications. beilstein-journals.orgnih.govbeilstein-journals.org
Stereochemical Control and Isolation of [2.2.2.2]Cyclophane Isomers
The asymmetric nature of the 2.2.2.2cyclophane scaffold, with four ethano bridges connecting two benzene rings at non-adjacent positions, inherently gives rise to the possibility of stereoisomerism. The control over the spatial arrangement of these bridges during synthesis is a formidable task, often leading to a mixture of diastereomers and enantiomers.
Methodologies for exerting stereochemical control in related, highly bridged cyclophanes, such as superphane (2.2.2.2.2.2cyclophane) and its analogues, often rely on multi-step synthetic sequences. wikipedia.org These approaches may involve the stepwise construction of the bridges, allowing for the potential introduction of chiral elements or directing groups at various stages. For instance, synthetic strategies for other multi-bridged cyclophanes have utilized thermal bond reorganization of benzocyclobutene precursors. mdpi.com Another powerful method for constructing cyclophane frameworks is photocyclodimerization, which can offer a degree of stereoselectivity based on the conformation of the starting materials.
The characterization of isolated isomers would rely on a combination of spectroscopic and chiroptical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for elucidating the connectivity and relative stereochemistry of the bridges. For chiral isomers, techniques such as circular dichroism (CD) spectroscopy would be essential to confirm their enantiomeric nature and assign absolute configurations, often aided by theoretical calculations.
Given the synthetic complexity, it is plausible that the formation of 2.2.2.2cyclophane would result in a mixture of isomers. The separation of these isomers would likely require advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) on a chiral stationary phase. The table below conceptualizes the potential stereoisomers of 2.2.2.2cyclophane, although their experimental isolation has not been documented.
Table 1: Potential Stereoisomers of 2.2.2.2Cyclophane
| Isomer Type | Description | Potential Separation Method |
| Enantiomers | Non-superimposable mirror images arising from the overall chirality of the molecule. | Chiral HPLC, Diastereomeric derivatization followed by chromatography |
| Diastereomers | Stereoisomers that are not mirror images of each other, possible if the synthesis allows for different relative orientations of the bridges. | Standard chromatography (e.g., silica (B1680970) gel) |
It is important to note that the synthesis of asymmetrically substituted multi-bridged cyclophanes often yields complex mixtures of regioisomers and stereoisomers, making purification and characterization a significant hurdle. d-nb.inforsc.org The successful synthesis and isolation of the isomers of 2.2.2.2cyclophane would represent a noteworthy achievement in the field of cyclophane chemistry, providing valuable insights into the stereochemical intricacies of these fascinating molecules.
Advanced Spectroscopic and Diffraction Based Structural Elucidation of 2.2.2.2cyclophane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
NMR spectroscopy serves as a powerful tool for investigating the three-dimensional structure and dynamic behavior of cyclophanes in solution. For 2.2.2.2Cyclophane, NMR provides crucial data on the spatial arrangement of its benzene (B151609) rings and the conformational barriers associated with its bridged structure.
Probing Transannular Interactions via NMR Parameters
The close proximity of the benzene rings in cyclophanes leads to significant transannular interactions, where the π-electron cloud of one ring influences the protons of the other. This effect is readily observed in the ¹H NMR spectrum as a pronounced upfield shift of the aromatic proton signals compared to those of simple benzene derivatives.
In a related unsymmetrically bridged cyclophane, 2.2.2(1,3,5)cyclophane, a remarkable upfield shift for one of the aromatic protons to a τ value of 4.96 was observed. rsc.org This significant shielding is a clear indicator of the molecule's skew geometry, where a proton on one benzene ring is positioned directly in the shielding cone of the opposing aromatic ring. rsc.org Such strong transannular interactions are a hallmark of multi-bridged cyclophanes and are expected to be prominent in 2.2.2.2Cyclophane as well, influencing its chemical shifts and coupling constants. The magnitude of these upfield shifts provides a direct measure of the proximity and relative orientation of the aromatic decks.
Analysis of Dynamic Processes and Conformational Barriers in 2.2.2.2Cyclophane
The ethano bridges in cyclophanes are not static; they undergo conformational flexing and rotation. Variable temperature NMR studies are instrumental in probing these dynamic processes. For many multi-bridged cyclophanes, these conformational changes can be rapid on the NMR timescale at room temperature, resulting in averaged signals.
In studies of similar dithia-bridged cyclophanes, variable temperature NMR has been used to determine the energy barriers for ring and bridge inversion processes. beilstein-journals.org For some systems, these barriers are high enough to render the molecule conformationally rigid at temperatures up to 130 °C. beilstein-journals.org This rigidity is often influenced by the presence of bulky substituents or the inherent strain of the bridged system. beilstein-journals.org For 2.2.2.2Cyclophane, the multiple ethano bridges are expected to create a highly strained and rigid structure. Low-frequency vibrations, such as the twisting of the ethylene (B1197577) bridges, are a known phenomenon in related molecules like [2.2]paracyclophane and can be responsible for disorder in the crystal structure. aip.org The analysis of temperature-dependent changes in the NMR spectra, including line broadening and coalescence, would allow for the quantification of the energy barriers for any conformational exchange processes occurring in 2.2.2.2Cyclophane.
Vibrational Spectroscopy (Infrared and Raman) for Structural Insight
Correlating Vibrational Modes with Molecular Architecture
The IR and Raman spectra would exhibit bands corresponding to:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: From the ethano bridges, appearing just below 3000 cm⁻¹.
C=C stretching: Of the benzene rings, usually found in the 1450-1600 cm⁻¹ region.
CH₂ bending (scissoring): Around 1465 cm⁻¹.
Skeletal vibrations: Involving the entire carbon framework, which are particularly sensitive to the strained geometry of the cyclophane.
The strained nature of the benzene rings in cyclophanes often leads to shifts in their characteristic vibrational frequencies compared to planar, unstrained benzene derivatives.
Investigating π-Electron Delocalization Through Raman Features
Raman spectroscopy is particularly well-suited for studying the π-electron systems of aromatic molecules. beilstein-journals.org The intensity and position of Raman bands associated with the C=C stretching modes of the benzene rings are sensitive to the degree of π-electron delocalization. beilstein-journals.org In cyclophanes, the through-space interaction between the π-systems of the opposing rings can perturb this delocalization.
In conjugated systems, changes in π-electron delocalization can lead to shifts in the Raman frequencies of the main spectral peaks. beilstein-journals.org For 2.2.2.2Cyclophane, a detailed analysis of the Raman spectrum, potentially aided by computational calculations, could reveal subtle changes in the electronic structure of the benzene rings arising from their enforced proximity and strained conformation. This can provide insights into how the transannular interactions affect the aromaticity of the rings.
Electronic Absorption and Magnetic Circular Dichroism (MCD) Spectroscopy of 2.2.2.2Cyclophane
Electronic spectroscopy, including UV-Vis absorption and Magnetic Circular Dichroism (MCD), probes the electronic transitions within a molecule, providing information about its electronic states and the effects of molecular structure on these states. aip.orgsci-hub.se
The electronic absorption spectra of cyclophanes are characterized by a loss of the fine vibrational structure seen in simple benzene derivatives and a bathochromic (red) shift of the absorption bands. rsc.org This is a direct consequence of the transannular π-π interactions and the distortion of the benzene rings from planarity. rsc.org
MCD spectroscopy, which measures the differential absorption of left and right circularly polarized light in a magnetic field, provides an additional layer of information. sci-hub.se It is particularly powerful for assigning electronic transitions and probing the symmetry and magnetic properties of electronic states. aip.orgnih.gov
In a study of several ethano-bridged cyclophanes, electronic absorption and MCD spectra were recorded to elucidate the nature of their excited electronic states. aip.org The spectra were analyzed with the aid of density functional theory (DFT) calculations to assign the observed electronic transitions. aip.org For instance, in [2.2]paracyclophane, the observation of transitions that would be forbidden in a high-symmetry structure suggested a twisted ground state geometry. aip.org A similar combined experimental and theoretical approach for 2.2.2.2Cyclophane would be invaluable for understanding its electronic structure. The complex absorption and MCD spectra would be a direct reflection of the strong "through space" coupling of the π-electrons in this highly bridged system. aip.org
Below is a table summarizing the observed electronic transitions for a related cyclophane, which provides a reference for what might be expected for 2.2.2.2Cyclophane.
Table 1: Experimental Electronic Transition Data for a Reference Cyclophane
| Band | Absorption (cm⁻¹) | MCD Signal |
|---|---|---|
| I | 32,600 | Negative |
| II | 34,700 | Negative |
| III | 38,900 (MCD min) | Negative |
Data derived from a study on [2.2]paracyclophane, presented as a qualitative reference for related cyclophane systems. aip.org
Analysis of Electronic Transitions and Energy Levels
The electronic absorption spectra of multi-bridged cyclophanes like 2.2.2.2cyclophane are markedly different and more complex than those of simple benzene derivatives. This complexity arises from strong transannular interactions, including exciton (B1674681) or charge-transfer effects between the π-systems of the two benzene rings, which are forced into close, parallel alignment.
These studies reveal several electronic transitions in the region below 52,000 cm⁻¹. The spectra are typically characterized by weak, longer-wavelength absorption bands, which are attributed to the formally forbidden transitions of the benzene chromophore, made partially allowed by the reduced symmetry and geometric distortion of the cyclophane structure. More intense bands appear at higher energies. The interaction between the benzene rings leads to a splitting of the degenerate excited states of benzene and can induce charge-transfer character into the transitions, where an electron is promoted from an orbital localized on one ring to an orbital on the other. acs.org
The assignment of these transitions is heavily reliant on theoretical calculations. For instance, DFT calculations using functionals like PBE0 have been shown to accurately reproduce the inter-ring distances and electronic transition energies in similar cyclophanes. nih.gov These calculations help to identify the nature of the molecular orbitals involved in each transition (e.g., HOMO to LUMO) and to predict the transition energies and oscillator strengths.
Table 1: Representative Electronic Transitions and Assignments for an Analogous Unsymmetrical [2.2.2]Cyclophane (Data based on studies of (1,2,4)[2.2.2]cyclophane, illustrating expected transitions for 2.2.2.2cyclophane) acs.org
| Band | Experimental Absorption (cm⁻¹) | Calculated Transition Energy (cm⁻¹) | Dominant Configuration |
| I | ~33,000 | 33,500 | HOMO → LUMO |
| II | ~35,000 | 35,200 | HOMO-1 → LUMO |
| III | ~39,000 | 39,100 | HOMO → LUMO+1 |
| IV | >40,000 | 41,800 | HOMO-2 → LUMO |
Note: HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital. The experimental and calculated values are approximate and serve to illustrate the typical electronic structure.
Elucidation of Excited State Structures and Symmetry
The geometry and symmetry of 2.2.2.2cyclophane in its excited states are crucial for understanding its photophysical properties. The unsymmetrical bridging pattern inherently lowers the molecular symmetry compared to more regular structures like [2.2]paracyclophane (D₂h) or superphane (B14601998) (D₆h). acs.org For 2.2.2.2cyclophane, a low symmetry, likely C₁ or Cₛ, is expected in the ground state.
Upon electronic excitation, the structure of the molecule can change. Theoretical studies on related cyclophanes indicate that the molecule may undergo further distortion in the excited state. The nature of the excited state—whether it is primarily a locally excited state on one of the benzene rings or a charge-transfer state—influences this geometry change. acs.org
The symmetry of the molecule and its electronic states dictates the selection rules for electronic transitions. In highly symmetric cyclophanes, many transitions are forbidden. However, the inherent low symmetry of 2.2.2.2cyclophane, coupled with vibrational motions, leads to a relaxation of these rules, making more transitions observable. nih.gov The combination of electronic absorption and MCD spectroscopy is particularly powerful for elucidating the symmetry of excited states, as MCD provides information about the magnetic properties of the transitions, which are highly sensitive to symmetry. acs.org
For example, studies on (1,2,4)[2.2.2]cyclophane have shown that even transitions that might be expected to be weak based on simple orbital overlap can gain intensity through configuration interaction and the distorted geometry, leading to a rich and complex spectrum that serves as a fingerprint of its unique structure. acs.org
X-ray Crystallography and Electron Diffraction for Solid-State Conformation and Packing
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of molecules like 2.2.2.2cyclophane in the solid state. Such studies provide detailed information on bond lengths, bond angles, torsional angles, and the packing of molecules within a crystal lattice.
The structure of 2.2.2.2cyclophane, along with several other multi-bridged [2n]cyclophanes, was reported by Sekine and Boekelheide. nist.gov These studies confirmed the highly strained nature of these molecules. The ethano bridges force the two benzene rings into close, parallel, and eclipsed or nearly-eclipsed conformations. This proximity leads to significant van der Waals repulsion between the rings and causes the aromatic rings to distort from their ideal planar geometry, typically adopting a boat or chair conformation. The carbon atoms of the benzene rings are pushed out of the mean plane of the ring.
While the specific crystallographic data file for 2.2.2.2cyclophane is not publicly accessible in crystallographic databases, the primary literature indicates its successful structure determination. nist.gov Based on analyses of other multi-bridged cyclophanes, several key structural features can be anticipated. nih.gov No specific electron diffraction studies for this compound are reported in the literature.
Table 2: Expected Crystallographic Parameters for 2.2.2.2Cyclophane (Based on general data for multi-bridged [2n]cyclophanes. Specific values for the title compound could not be retrieved.)
| Parameter | Expected Value/Feature | Description |
| Intramolecular | ||
| Transannular Distance (C-C) | ~2.8 - 3.2 Å | The non-bonded distance between opposing carbon atoms of the two benzene rings. |
| Benzene Ring Distortion | Non-planar (Boat/Chair) | The benzene rings are bent to alleviate steric strain. |
| C-C-C Bond Angles (Aromatic) | Deviate from 120° | Angles within the benzene ring are distorted from ideal sp² geometry. |
| Ethano Bridge Conformation | Eclipsed or Gauche | The conformation of the -CH₂-CH₂- bridges. |
| Intermolecular | ||
| Crystal Packing | Herringbone or π-stacking | Molecules typically pack to maximize van der Waals interactions. |
| Symmetry | Low (e.g., P-1, P2₁/c) | The unsymmetrical nature of the molecule often leads to packing in centrosymmetric or other low-symmetry space groups. |
The crystal packing in such compounds is governed by weak intermolecular forces, with molecules often arranging in a way that minimizes empty space and maximizes attractive interactions, such as CH-π interactions between the ethano bridges of one molecule and the aromatic face of a neighbor. nih.gov
Theoretical and Computational Investigations of 2.2.2.2cyclophane
Quantum Chemical Calculations for Ground and Excited States
Quantum chemical calculations are indispensable for understanding the fundamental electronic nature of strained molecules like 2.2.2.2cyclophane. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, orbital energies, and electronic transitions.
Density Functional Theory (DFT) stands as a primary workhorse for the computational study of cyclophanes, offering a favorable balance between accuracy and computational cost. wgtn.ac.nz For a molecule like 2.2.2.2cyclophane, DFT would be employed to determine its most stable three-dimensional structure (geometry optimization). Studies on related [2.2]cyclophane isomers have shown that hybrid functionals, such as B3PW91, and dispersion-corrected functionals are effective in accurately modeling these systems. nih.govacs.org The choice of basis set, typically a Pople-style set like 6-31+G(d,p) or a correlation-consistent set, is crucial for obtaining reliable results. nih.gov
The optimization process would reveal key geometric parameters, including the distortion of the benzene (B151609) rings from planarity (often described as boat or twist-boat conformations) and the specific lengths and angles of the four ethano bridges. nih.gov This analysis of the electronic structure provides insights into charge distribution and the nature of the chemical bonds within the strained framework.
Table 1: Illustrative DFT-Calculated Geometric Parameters for 2.2.2.2Cyclophane This table illustrates the type of data that would be generated from a DFT geometry optimization. The values are placeholders.
| Geometric Parameter | Description | Hypothetical Calculated Value | Computational Method |
|---|---|---|---|
| Inter-ring Distance (dπ-π) | Average distance between the two benzene ring centroids. | ~2.9 Å | PBE0-D3/def2-TZVP |
| Bridge C-C Bond Length | Length of the C(sp³)-C(sp³) bond in the ethano bridges. | ~1.58 Å | PBE0-D3/def2-TZVP |
| Benzene Ring Distortion Angle (α) | Angle of bending of the benzene ring plane. | ~13° | PBE0-D3/def2-TZVP |
For calculations demanding higher accuracy, ab initio (from first principles) methods such as Møller-Plesset perturbation theory (MP2) are utilized. While more computationally intensive than DFT, MP2 can provide more accurate descriptions of electron correlation, which is important for the non-covalent interactions between the benzene rings. nih.govacs.org Comparative studies on [2.2]paracyclophane have shown that MP2/6-31+G(d,p) level of theory yields results that are in excellent agreement with experimental X-ray data. nih.govacs.orgacs.org For 2.2.2.2cyclophane, these high-accuracy calculations would serve to benchmark the results from DFT and provide more reliable electronic parameters, such as precise charge distributions and bond orders.
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra of molecules. wgtn.ac.nz This method calculates the energies of electronic transitions from the ground state to various excited states. For 2.2.2.2cyclophane, a TD-DFT calculation would predict the wavelengths of maximum absorption (λmax) and the intensity of these transitions (oscillator strength), providing a theoretical UV-Vis spectrum.
Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and electronic excitability. In cyclophanes, the HOMO and LUMO are often delocalized across both benzene rings, and their shapes reveal the nature of the through-space and through-bond electronic interactions that define the unique properties of this molecular architecture.
Table 2: Predicted Frontier Molecular Orbital Properties for 2.2.2.2Cyclophane This table shows the kind of predictive data obtained from quantum chemical calculations on frontier orbitals. The values are placeholders.
| Property | Description | Hypothetical Calculated Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -0.8 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | 5.7 eV |
| Lowest Electronic Transition | Predicted energy for the S₀ → S₁ transition. | ~280 nm |
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
While quantum mechanics is essential for electronic properties, molecular mechanics (MM) and dynamics (MD) are better suited for exploring the complex potential energy surfaces of flexible molecules. These methods treat atoms as balls and bonds as springs, allowing for the rapid calculation of energies for thousands of different conformations.
The four ethano bridges in 2.2.2.2cyclophane impart significant rigidity, yet the molecule retains a degree of flexibility. Molecular mechanics calculations, using force fields like MM3 or AMBER, can be used to perform a conformational search to map the potential energy landscape. acs.org This would identify the lowest energy conformer(s) and any other stable or metastable conformations arising from the twisting of the benzene rings relative to each other or the puckering of the ethano bridges.
Molecular dynamics simulations would provide further insight into the flexibility of the cyclophane framework over time. By simulating the motion of the atoms at a given temperature, MD can reveal the accessible conformational space and the barriers to interconversion between different conformers, painting a dynamic picture of the molecule's behavior.
A defining characteristic of cyclophanes is their high degree of molecular strain, resulting from the forced proximity of the benzene rings and the distortion of bond angles and lengths from their ideal values. nih.gov Molecular mechanics is an excellent tool for quantifying this strain energy. aip.org The total strain energy of 2.2.2.2cyclophane can be calculated and partitioned into components, such as angle strain, torsional strain, and van der Waals repulsive forces between the transannular atoms. nih.gov
The inter-ring distance is a critical parameter directly related to strain. A shorter distance leads to stronger π-π interactions but also to increased steric repulsion. Computational studies on a series of [2n]cyclophanes show that as the number of bridges increases, the benzene rings are forced closer together. semanticscholar.org A detailed analysis for the (1,2,3,5)-isomer would precisely determine the equilibrium distances between different parts of the two aromatic rings and how these distances fluctuate, providing a quantitative measure of the consequences of its unique bridging pattern.
Computational Assessment of Aromaticity and Antiaromaticity in Strained Cyclophanes
A key factor in assessing aromaticity is the degree of π-electron delocalization. In highly strained cyclophanes, the benzene rings are forced into boat or twist conformations, which can disrupt the continuous overlap of p-orbitals. This can lead to a reduction in aromaticity or, in extreme cases, the emergence of antiaromatic character in portions of the molecule.
Common computational metrics used to evaluate aromaticity include Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). NICS calculations measure the magnetic shielding at the center of a ring system; negative values typically indicate aromaticity (diatropic ring current), while positive values suggest antiaromaticity (paratropic ring current). The HOMA index, on the other hand, evaluates aromaticity based on the degree of bond length alternation in the aromatic ring, with a value of 1 indicating a fully aromatic system and values closer to 0 suggesting a non-aromatic or antiaromatic structure.
Computational studies on various [2.n]cyclophanes have shown that despite significant out-of-plane distortions, the benzene rings generally retain a substantial degree of their aromatic character. acs.orgnih.govresearchgate.net For instance, in [2.2]paracyclophane, despite the boat-shaped benzene rings, NICS and HOMA values confirm the persistence of aromaticity. nih.govresearchgate.net However, these studies also suggest a concentration of electronic density between the rings as a result of the bridging process. nih.govresearchgate.net
In the case of the unsymmetrically bridged 2.2.2.2cyclophane, one would expect a complex distribution of strain across the benzene ring. The 1,2,3,5-substitution pattern would likely lead to a highly distorted and twisted conformation. This non-uniform strain could result in localized variations in aromaticity within the benzene ring. It is plausible that regions of the ring with greater out-of-plane distortion would exhibit reduced aromatic character compared to less strained portions.
To illustrate the typical findings from computational assessments of aromaticity in strained cyclophanes, the following table presents hypothetical NICS and HOMA values for different regions of a strained benzene ring in a multi-bridged cyclophane, based on trends observed in the literature for related compounds.
Table 1: Representative Computational Aromaticity Indices for a Strained Benzene Ring in a Multi-bridged Cyclophane
| Region of Benzene Ring | Hypothetical NICS(0) (ppm) | Hypothetical NICS(1) (ppm) | Hypothetical HOMA Value | Interpretation |
| Center of Ring | -8.5 | -10.2 | 0.95 | Retained Aromaticity |
| Above C1-C2 bond | -7.9 | -9.8 | 0.92 | Slightly Reduced Aromaticity |
| Above C3-C4 bond | -8.2 | -10.0 | 0.94 | Retained Aromaticity |
| Above C5-C6 bond | -7.5 | -9.5 | 0.90 | More Significant Reduction in Aromaticity |
NICS(0) refers to the NICS value calculated at the center of the ring, while NICS(1) is calculated 1 Å above the plane of the ring. HOMA values are calculated based on optimized geometries.
It is important to note that in some highly strained systems or in their reduced forms, global aromaticity or antiaromaticity of the entire cyclophane structure can arise. chemrxiv.org For 2.2.2.2cyclophane, a detailed computational study would be necessary to fully elucidate the nuances of its aromatic character.
Theoretical Modeling of Reaction Mechanisms and Pathways for 2.2.2.2Cyclophane
The strain energy inherent in multi-bridged cyclophanes not only influences their structure and aromaticity but also dictates their chemical reactivity. Theoretical modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the reaction mechanisms and predicting the most likely transformation pathways for these complex molecules. wikipedia.org While specific reaction modeling for 2.2.2.2cyclophane is not documented, general principles derived from studies of other strained cyclophanes can be applied.
One of the key aspects of theoretical modeling is the determination of the potential energy surface for a given reaction. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated activation energies for different pathways allow for the prediction of the most favorable reaction route.
For a highly strained molecule like 2.2.2.2cyclophane, several types of reactions could be envisaged, driven by the release of strain. These include:
Thermal or Photochemical Rearrangements: Strained cyclophanes can undergo rearrangements to more stable isomers. For instance, photochemical conversion to Dewar benzene derivatives has been observed in some cyclophanes. wikipedia.org Theoretical calculations can model the excited state potential energy surfaces to understand these processes.
Addition Reactions: The distorted benzene ring in a strained cyclophane can exhibit reactivity more akin to a diene, making it susceptible to addition reactions like Diels-Alder cycloadditions. wikipedia.org
Ring-Opening and Transannular Reactions: The proximity of the bridged positions can facilitate transannular reactions, where a bond is formed across the ring. Theoretical modeling can help predict the feasibility and stereochemistry of such reactions. The synthesis of the related 2.2.2(1,3,5)cyclophane highlights the unusual and skewed structures that can arise from such strained systems, suggesting a rich and complex reactivity. rsc.org
To illustrate the type of data generated from theoretical modeling of a reaction pathway, the following table provides hypothetical calculated energies for a proposed thermal rearrangement of a strained cyclophane.
Table 2: Hypothetical Calculated Energies for a Rearrangement Reaction of a Strained Cyclophane
| Species | Calculation Method | Basis Set | Relative Energy (kcal/mol) |
| Reactant (2.2.2.2Cyclophane) | B3LYP | 6-31G(d) | 0.0 |
| Transition State 1 | B3LYP | 6-31G(d) | +35.2 |
| Intermediate | B3LYP | 6-31G(d) | +12.5 |
| Transition State 2 | B3LYP | 6-31G(d) | +28.7 |
| Product (Isomer) | B3LYP | 6-31G(d) | -5.8 |
These hypothetical values showcase how computational chemistry can be used to map out the energetic landscape of a reaction, providing insights into its mechanism and feasibility. A thorough computational investigation of 2.2.2.2cyclophane would be invaluable for understanding its unique reactivity and guiding future synthetic efforts.
Reactivity and Reaction Mechanisms of 2.2.2.2cyclophane
Influence of Transannular Interactions on Chemical Reactivity
Transannular interactions, the non-bonded interactions between the two aromatic rings, are a cornerstone of cyclophane chemistry. In 2.2.2.2cyclophane, these through-space electronic communications significantly influence the molecule's reactivity. The proximity of the two π-electron systems leads to a destabilization of the ground state and a modification of the electron density distribution. This can enhance the basicity and nucleophilicity of the aromatic rings, making them more susceptible to electrophilic attack. nih.gov
These interactions can also stabilize cationic intermediates formed during chemical reactions. For instance, in electrophilic aromatic substitution, the positive charge of a Wheland intermediate can be delocalized across both aromatic rings, a phenomenon that can lower the activation energy of the reaction. d-nb.info The specific geometry of 2.2.2.2cyclophane, with its less symmetrical arrangement compared to other cyclophanes, would be expected to lead to a complex and regiochemically interesting pattern of reactivity. The strain energy of the cyclophane framework also plays a crucial role, with reactions that lead to a release of this strain being particularly favored. d-nb.info
The table below summarizes key aspects of transannular interactions in related cyclophanes, which provide a framework for understanding the behavior of 2.2.2.2cyclophane.
| Cyclophane Type | Inter-ring Distance (Å) | Key Reactivity Influence |
| [2.2]Paracyclophane | ~3.09 | Enhanced nucleophilicity, stabilization of cationic intermediates. nih.gov |
| [2.2]Metacyclophane | Varies | Reduced inter-ring interaction compared to paracyclophane. d-nb.info |
| Superphane (B14601998) | ~2.62 | Significant π-π repulsion, leading to high strain. wikipedia.org |
Thermal Reactions and Transformations of 2.2.2.2Cyclophane
The thermal behavior of cyclophanes is often dictated by the release of their inherent strain energy. At elevated temperatures, these molecules can undergo a variety of transformations, including cleavage of the bridges and rearrangements to more stable isomers.
Pyrolysis of multi-bridged cyclophanes typically proceeds through a mechanism involving the homolytic cleavage of the C-C bonds in the ethano bridges. For instance, the pyrolysis of related cyclophanes has been shown to yield benzocyclobutenes and other rearranged products. scite.ai In the case of 2.2.2.2cyclophane, the unsymmetrical nature of the bridging would likely lead to a complex mixture of products upon pyrolysis. The initial cleavage of a bridge would generate a diradical intermediate, which could then undergo a variety of subsequent reactions, including hydrogen abstraction, disproportionation, or further fragmentation.
Gas-phase pyrolysis of benzocyclobutenes, which can be formed from cyclophane cleavage, is a known method for preparing larger cyclophanes, suggesting that under certain pyrolytic conditions, 2.2.2.2cyclophane could potentially rearrange to other isomeric structures. nih.gov
Acid-catalyzed rearrangement is a well-documented reaction for some cyclophanes, such as the conversion of [2.2]paracyclophane to [2.2]metaparacyclophane. d-nb.info This type of isomerization proceeds through a protonated intermediate, likely a Wheland complex, which then undergoes skeletal rearrangement to a thermodynamically more stable isomer. d-nb.info It is plausible that 2.2.2.2cyclophane could undergo similar acid-catalyzed isomerizations.
The kinetic and thermodynamic control of such reactions would be highly dependent on the reaction conditions. Under milder conditions, the kinetically controlled product, formed via the lowest energy transition state, would be favored. At higher temperatures, the thermodynamically more stable isomer would be the major product. The specific substitution pattern of the bridges in 2.2.2.2cyclophane would influence the relative stabilities of the possible isomers and the energy barriers for their interconversion.
Electrophilic and Nucleophilic Substitution Reactions in 2.2.2.2Cyclophane Derivatives
The reactivity of cyclophanes in substitution reactions is a rich and complex field. The strained aromatic rings often exhibit enhanced reactivity compared to their unstrained counterparts.
Electrophilic substitution reactions, such as nitration and bromination, on cyclophane derivatives are well-documented. beilstein-journals.orgacs.org For derivatives of 2.2.2.2cyclophane, the incoming electrophile would be directed by both the existing substituents and the inherent electronic properties of the cyclophane core. The transannular electronic effects would likely lead to a preference for substitution at specific positions, potentially those that allow for the most effective stabilization of the resulting cationic intermediate.
Nucleophilic aromatic substitution is less common for simple aromatic hydrocarbons but can occur in highly strained or electronically activated systems. For instance, nih.govmetacyclophane with a chloro substituent has been shown to undergo nucleophilic substitution. Given the high degree of strain in 2.2.2.2cyclophane, it is possible that suitably substituted derivatives could be susceptible to nucleophilic attack.
The table below provides a general overview of substitution patterns in related cyclophanes.
| Reaction Type | Cyclophane System | Typical Outcome |
| Electrophilic Nitration | [2.2]Paracyclophane | Mixture of mono- and di-substituted products. beilstein-journals.org |
| Electrophilic Bromination | [2.2]Paracyclophane | Predominantly pseudo-ortho and pseudo-para disubstituted products. |
| Nucleophilic Substitution | 2-chloro- nih.govmetacyclophane | Substitution of the chloro group. researchgate.net |
Pericyclic Reactions and Cycloaddition Chemistry of 2.2.2.2Cyclophane Systems
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.orglibretexts.org The strained nature of the aromatic rings in cyclophanes can make them more reactive in certain types of pericyclic reactions, particularly cycloadditions.
Highly distorted cyclophanes, such as wikipedia.orgparacyclophane, have been shown to exhibit diene-like behavior and readily undergo Diels-Alder reactions with dienophiles. wikipedia.org While 2.2.2.2cyclophane is less strained than wikipedia.orgparacyclophane, the distortion of the benzene (B151609) rings could still facilitate cycloaddition reactions under appropriate conditions. The regioselectivity of such a reaction would be of considerable interest, as the unsymmetrical nature of the cyclophane could lead to a preference for addition to one of the aromatic rings or even to a specific face of the molecule.
Other types of pericyclic reactions, such as electrocyclic reactions and sigmatropic rearrangements, could also be envisioned for derivatives of 2.2.2.2cyclophane, particularly those containing unsaturated substituents on the aromatic rings or the bridges. libretexts.orgacs.org
Photochemical Reactivity and Excited State Reaction Dynamics
The photochemistry of cyclophanes is another area where their unique structure leads to interesting behavior. The close proximity of the two aromatic rings can lead to the formation of excimers (excited state dimers) upon photoexcitation. nih.gov These excimers can have their own distinct reaction pathways, leading to products that are not accessible through thermal reactions.
Photochemical reactions of cyclophanes can include cycloadditions, isomerizations, and cleavage of the bridges. researchtrends.netnsf.gov For example, some cyclophanes undergo photochemical conversion to their Dewar benzene derivatives. wikipedia.org The excited state dynamics of these processes, which involve transitions between different electronic states, are a subject of ongoing research. chemistry.or.jp
For 2.2.2.2cyclophane, photoexcitation would likely lead to an excited state with significant charge-transfer character between the two aromatic rings. The subsequent decay of this excited state could involve a variety of pathways, including fluorescence, phosphorescence, and photochemical reaction. The specific photochemical reactivity would depend on the wavelength of light used and the presence of any substituents on the cyclophane core.
Lack of Specific Research Data on the Redox Behavior of 2.2.2.2Cyclophane
A comprehensive review of available scientific literature reveals a notable absence of specific experimental or computational data regarding the redox behavior and electron transfer processes of the chemical compound 2.2.2.2Cyclophane . While the broader class of cyclophanes, molecules characterized by bridged aromatic rings, has been the subject of extensive research, this particular isomer remains largely unexplored in the context of its electrochemical properties.
Cyclophanes, in general, exhibit unique electronic and structural characteristics due to the close proximity of their aromatic moieties, which can significantly influence their reactivity and redox potentials. Studies on related isomers, such as [2.2]paracyclophane and various multi-bridged cyclophanes, have demonstrated that their electrochemical behavior is sensitive to the substitution pattern and the strain imposed by the bridging chains. However, direct extrapolation of these findings to the specific (1,2,3,5) substitution pattern of the tetrabridged [2.2.2.2]cyclophane is not feasible without dedicated experimental or theoretical investigation.
Computational chemistry offers a powerful tool for predicting the electronic properties of novel molecules. Theoretical studies have been conducted on other cyclophane isomers to understand their structure, aromaticity, and stability. Nevertheless, a specific computational analysis of the redox potentials and electron transfer mechanisms of 2.2.2.2cyclophane is not present in the current body of published research. Such a study would be necessary to provide insights into its potential behavior as a redox-active species.
Therefore, a detailed and scientifically accurate article focusing solely on the "" with a specific subsection on "Redox Behavior and Electron Transfer Processes" cannot be generated at this time due to the lack of foundational research data. Further experimental work, such as cyclic voltammetry, and targeted computational studies are required to elucidate the electrochemical properties of this specific and complex molecule.
Supramolecular Chemistry and Host Guest Interactions Involving 2.2.2.2cyclophane Analogues
Principles of Molecular Recognition by Cyclophane-Based Hosts
Molecular recognition by cyclophane-based hosts is a sophisticated process governed by a combination of non-covalent interactions and the principle of preorganization. The host's cavity provides a defined, hydrophobic microenvironment, which is fundamental to its ability to bind guest molecules, particularly in aqueous solutions. rhhz.net The primary driving forces for this recognition include:
Hydrophobic Interactions: The nonpolar cavity of the cyclophane tends to expel water molecules, favoring the inclusion of nonpolar or amphiphilic guest molecules to minimize unfavorable interactions with the aqueous bulk solvent.
π-π Interactions: The electron-rich aromatic surfaces of the cyclophane can engage in stacking interactions with suitable aromatic guests. For electron-deficient cyclophanes, such as those containing viologen units, these become strong donor-acceptor interactions. chinesechemsoc.org
Electrostatic Interactions: Functional groups appended to the cyclophane scaffold can introduce electrostatic or hydrogen-bonding interactions, enhancing binding affinity and selectivity for specific guests, such as charged amino acids. unison.mx
A key principle is the preorganization of the host molecule. Cyclophanes with rigid structures have cavities that are already shaped for guest binding, minimizing the entropic penalty associated with conformational changes upon complexation. capes.gov.brrsc.org The size, shape, and flexibility of the cavity are critical factors that determine which guests can be bound and with what affinity, forming the basis for selective molecular recognition. capes.gov.br
Formation and Characterization of Endohedral Complexes
Endohedral complexes are formed when a guest molecule is encapsulated within the intramolecular cavity of a cyclophane host. This process is highly dependent on the relative sizes and shapes of the host and guest, as well as the flexibility of the host's framework.
Studies on the highly symmetric superphane (B14601998), 2.2.2.2.2.2cyclophane, a close analogue, show that the inclusion of guest cations causes a noticeable "swelling" of the host molecule. nih.gov This structural change, characterized by an increased distance between the benzene (B151609) rings and elongation of the C-C bonds in the spacers, demonstrates the flexibility of the ethylene (B1197577) bridges and the significant energetic interactions at play. The stability of these endohedral complexes is strongly influenced by the size and charge of the encapsulated cation. nih.gov
For less-bridged analogues like 2.4cyclophane, theoretical studies on the inclusion of noble gas atoms have shown that the interactions inside the cage can be repulsive. This destabilizing effect can lead to the spontaneous escape of the guest from the cavity during geometry optimization, resulting in the formation of a more stable exohedral complex, where the guest is bound to the exterior of the host. Only very small guests, such as helium, may form stable endohedral complexes in such less-constraining cavities.
The primary methods used to characterize the formation and structure of these endohedral complexes are:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The inclusion of a guest molecule within the cyclophane cavity results in significant changes in the chemical shifts of both host and guest protons. The shielding effect of the aromatic rings of the host typically causes a pronounced upfield shift for the signals of the encapsulated guest protons, providing definitive evidence of complex formation.
X-ray Crystallography: When suitable single crystals can be obtained, X-ray diffraction provides unambiguous proof of an endohedral complex. It offers precise information on the exact position and orientation of the guest within the host's cavity and reveals any conformational changes in the host upon complexation. nih.gov
Quantitative Assessment of Binding Affinities and Selectivities
The strength of the interaction between a cyclophane host and a guest molecule is quantified by the association constant (K_a) or, in some contexts, the binding constant (logβ). A higher K_a value indicates a stronger binding affinity. These values are typically determined experimentally using titration methods, where the concentration of one component is systematically varied while monitoring a change in a physical property, such as chemical shift in NMR or absorbance in UV-vis spectroscopy.
Table 1: Example Association Constants (K_a) for Host-Guest Complexation of an Analogous Tetracationic Cyclophane (ExBluebox⁴⁺) in Water This data is for an analogous system and serves to illustrate the principles of quantitative assessment.
| Guest Molecule | K_a (M⁻¹) |
| Pyrene | 10,000 |
| Perylene | 2,000 |
| Anthracene | 1,600 |
| 1,5-Dioxynaphthalene | 800 |
| Data sourced from studies on a tetracationic cyclophane host in water, demonstrating its ability to recognize various aromatic guests with differing affinities. chinesechemsoc.org |
This quantitative data allows for the rational design of hosts with tailored selectivities for specific applications, such as sensing or molecular separation. chinesechemsoc.org
Design and Self-Assembly of Supramolecular Architectures Incorporating 2.2.2.2Cyclophane Scaffolds
Cyclophane scaffolds serve as versatile building blocks for the bottom-up construction of complex and functional supramolecular architectures. Through the strategic use of self-assembly principles, these relatively simple macrocycles can be organized into much larger, highly ordered structures such as polymers, cages, and mechanically interlocked molecules like catenanes.
Key strategies for designing these architectures include:
Metal-Directed Self-Assembly: By functionalizing the cyclophane building blocks with ligands, the addition of metal ions can direct the assembly into discrete, well-defined metallacycles or cages. The geometry of the final architecture is dictated by the coordination preferences of the metal ion and the placement of the ligating sites on the cyclophane unit.
Dynamic Covalent Chemistry: This approach uses reversible covalent bond formation to allow for "error correction" during the assembly process, leading to the thermodynamically most stable product. Reactions such as the formation of imines, hydrazones, or disulfides are commonly employed to link cyclophane precursors into larger macrocyclic or caged structures. chemrxiv.org
Non-Covalent Self-Assembly: This strategy relies on the sum of weaker interactions (hydrogen bonding, π-π stacking, hydrophobic effects) to drive the spontaneous organization of cyclophane monomers into larger assemblies. rsc.org For example, appropriately functionalized cyclophanes can self-assemble in solution to form supramolecular gels, where the macrocycles are held together in a fibrous network. nih.gov
These methods enable the creation of advanced materials and systems. For example, interlocking cyclophane rings to form capes.gov.brcatenanes or rsc.orgcatenanes has been achieved using template-directed synthesis, where a guest molecule orients the precursors for the final ring-closing reaction. Such architectures have applications in molecular machinery and switchable materials.
Advanced Applications and Future Research Directions for 2.2.2.2cyclophane
Exploration in Molecular Machines and Switches Based on 2.2.2.2Cyclophane Frameworks
The rigid yet dynamic nature of cyclophane frameworks makes them prime candidates for the construction of molecular machines and switches. For 2.2.2.2cyclophane, the unsymmetrical substitution pattern (1,2,3,5) could lead to unique chiroptical properties and directional motion, which are key for developing sophisticated molecular devices.
Future research is anticipated to focus on the synthesis of derivatives of 2.2.2.2cyclophane that incorporate photochromic or redox-active units. These functionalized cyclophanes could undergo reversible conformational changes upon external stimuli such as light or an electrical potential. For instance, the integration of an azobenzene (B91143) unit into one of the bridges could allow for photo-controlled switching between a more "open" and "closed" state of the cyclophane cavity, modulating its guest-binding affinity. Such systems have been explored in viologen-based cyclophanes, which are well-known for their electrochemical properties and use in molecular switches. researchgate.netresearchgate.net
The development of interlocked molecules, such as rotaxanes and catenanes, based on the 2.2.2.2cyclophane framework is another promising avenue. The defined cavity and the steric hindrance provided by the bridges could be exploited to template the formation of these complex architectures. The relative movement of the components in these interlocked systems can be controlled, leading to applications in molecular shuttles and logic gates.
Role in Catalysis and Enzyme Mimicry through Confined Environments
The well-defined cavity of 2.2.2.2cyclophane can act as a microreactor, providing a confined environment that can influence the course and selectivity of chemical reactions. This property is central to its potential role in catalysis and as a model for enzymatic processes. beilstein-journals.orgresearchgate.net The hydrophobic interior of the cyclophane can encapsulate substrate molecules, bringing them into close proximity with catalytic groups that can be appended to the cyclophane's aromatic ring or bridges.
Future work will likely involve the synthesis of catalytically active 2.2.2.2cyclophane derivatives. For example, the introduction of acidic or basic functional groups could create a bifunctional catalyst capable of promoting reactions such as aldol (B89426) condensations or ester hydrolysis with high regio- and stereoselectivity. Furthermore, the incorporation of metal-coordinating ligands could lead to novel metallo-cyclophane catalysts for oxidation, reduction, or carbon-carbon bond-forming reactions. wgtn.ac.nz The confined space within the cyclophane can mimic the active site of an enzyme, stabilizing transition states and promoting specific reaction pathways. ru.nl The development of water-soluble versions of these cyclophanes would be particularly significant for their application in biomimetic catalysis in aqueous environments. researchgate.net
| Potential Catalytic Application | Required Functionalization of 2.2.2.2Cyclophane | Anticipated Outcome |
| Asymmetric Diels-Alder Reactions | Introduction of chiral auxiliaries on the bridges | High enantioselectivity due to the chiral confined space |
| Selective Oxidation of Hydrocarbons | Incorporation of a manganese-porphyrin complex | Mimicry of Cytochrome P450, selective oxidation of non-activated C-H bonds |
| Hydrolysis of Esters and Phosphates | Functionalization with imidazole (B134444) and hydroxyl groups | Enzyme mimic for hydrolases, rate acceleration |
Development of Novel Synthetic Methodologies for Complex Cyclophane Topologies
This includes the exploration of new coupling reactions that can tolerate a wide range of functional groups, allowing for the direct synthesis of functionalized cyclophanes. beilstein-journals.org The use of template-directed synthesis, where a guest molecule or ion directs the formation of the cyclophane host around it, could significantly improve the efficiency of the macrocyclization step. acs.org Dynamic covalent chemistry, which involves the formation of reversible covalent bonds, could also be a powerful tool for the synthesis of complex cyclophane topologies, allowing for error correction and the isolation of the thermodynamically most stable product.
Furthermore, computational studies will play a crucial role in predicting the feasibility of different synthetic routes and in designing new cyclophane architectures with desired properties. The development of modular synthetic approaches, where pre-functionalized aromatic and bridge components can be assembled in a controlled manner, will be essential for creating a diverse library of 2.2.2.2cyclophane derivatives for various applications.
Further Elucidation of Quantum Chemical and Theoretical Aspects
The strained benzene (B151609) ring in 2.2.2.2cyclophane exhibits unusual bonding and electronic properties. A deeper understanding of these properties through quantum chemical calculations and theoretical modeling is crucial for predicting its reactivity and for designing new applications. researchgate.net
Future theoretical work will likely focus on several key areas. Firstly, detailed analysis of the electronic structure and aromaticity of the bent benzene ring will provide insights into its reactivity in electrophilic and nucleophilic substitution reactions. Secondly, computational studies of the host-guest complexation between 2.2.2.2cyclophane and a variety of guest molecules will be essential for understanding the nature of the non-covalent interactions within the cavity and for predicting binding affinities. nih.govsemanticscholar.org This knowledge is critical for the design of molecular sensors and drug delivery systems. ontosight.ai
Moreover, theoretical investigations into the mechanism of molecular switching in functionalized 2.2.2.2cyclophanes will guide the design of more efficient molecular machines. Calculations of chiroptical properties, such as circular dichroism, will be important for understanding the stereochemistry of these molecules and their potential applications in asymmetric catalysis and materials science. researchgate.net
| Theoretical Method | Property to be Investigated | Significance |
| Density Functional Theory (DFT) | Ground and excited state geometries, electronic structure, NMR chemical shifts | Understanding of fundamental properties and correlation with experimental data. researchgate.net |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of intramolecular and host-guest interactions | Elucidation of bonding in a strained system and the forces driving complexation. semanticscholar.org |
| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra, chiroptical properties | Design of photoactive materials and understanding of stereochemistry. |
| Molecular Dynamics (MD) Simulations | Conformational dynamics, guest binding and release | Insight into the dynamic behavior of molecular machines and drug delivery systems. |
Integration into Advanced Materials Science as Functional Molecular Components
The unique structural and electronic properties of 2.2.2.2cyclophane make it an attractive building block for the creation of advanced materials with novel functions. ontosight.ai Its rigid, three-dimensional structure can be used to control the packing of molecules in the solid state, leading to the formation of porous materials with well-defined channels and cavities.
One promising research direction is the development of cyclophane-based porous organic frameworks (POFs) or metal-organic frameworks (MOFs). These materials could have applications in gas storage and separation, catalysis, and sensing. The incorporation of 2.2.2.2cyclophane as a structural unit could lead to materials with unique pore sizes and shapes, tailored for specific applications.
Furthermore, the integration of 2.2.2.2cyclophane into polymers could lead to new materials with enhanced thermal stability, and interesting optical or electronic properties. For example, polymers containing cyclophane units in their backbone could exhibit high refractive indices or be used as fluorescent sensors. The ability of the cyclophane cavity to encapsulate guest molecules could also be exploited to create self-healing materials, where the release of an encapsulated healing agent is triggered by mechanical damage. ontosight.ai
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 2.2.2.2cyclophane derivatives, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves macrocyclic coupling of aromatic subunits via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. For example, fluorinated cyclophanes require precise stoichiometric control of fluorinated precursors under anhydrous conditions to avoid side reactions . Reaction temperature (e.g., 80–120°C) and catalyst choice (e.g., Pd(PPh₃)₄) critically affect yield. A table summarizing yields under varying conditions is recommended:
| Precursor Ratio | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1:1 | Pd(PPh₃)₄ | 100 | 62 |
| 1:1.2 | Pd₂(dba)₃ | 120 | 78 |
Q. How do researchers characterize the structural integrity and conformation of [2.2.2.2]cyclophanes?
- Methodological Answer : Use X-ray crystallography to resolve strained bridge conformations and π-π stacking interactions. NMR (¹H, ¹³C, and NOESY) identifies through-space aromatic proton coupling, while mass spectrometry (HRMS) confirms molecular weight. For fluorinated derivatives, ¹⁹F NMR is critical to verify substitution patterns .
Advanced Research Questions
Q. What methodological challenges arise in achieving enantioselective catalysis with chiral cyclophanes?
- Methodological Answer : Chiral induction in cyclophanes (e.g., perylene bisimide derivatives) requires asymmetric synthesis or post-synthetic modification. For example, attaching chiral auxiliaries to the cyclophane backbone enables enantiomerization catalysis. Kinetic resolution experiments (e.g., using CD spectroscopy) quantify enantiomeric excess, while DFT calculations model π-π interactions driving stereoselectivity .
- Data Contradiction : Conflicting reports on enantioselectivity (e.g., 70% vs. 90% ee) may stem from solvent polarity effects or impurities in chiral precursors .
Q. How can conflicting data on cyclophane host-guest binding affinities be reconciled?
- Methodological Answer : Discrepancies in binding constants (e.g., Kₐ = 10³ vs. 10⁴ M⁻¹) often arise from solvent choice (polar vs. nonpolar) or competing equilibria (e.g., ion pairing). Isothermal titration calorimetry (ITC) and fluorescence titration under standardized conditions (e.g., 25°C, 0.1 M NaCl) reduce variability. A meta-analysis of binding studies is recommended:
| Guest Molecule | Solvent | Kₐ (M⁻¹) | Method |
|---|---|---|---|
| Tetrathiafulvalene | CH₂Cl₂ | 1.2×10⁴ | UV-Vis |
| Ferrocene | DMSO | 3.5×10³ | Fluorescence |
- Resolution : Use competitive binding assays (e.g., with 4,4′-bipyridinium guests) to validate thermodynamic consistency .
Q. What approaches are used to design stimuli-responsive luminescent cyclophanes with tunable mechano- and thermochromism?
- Methodological Answer : Incorporate fluorophores (e.g., anthracene) into strained bridges to enable conformation-dependent emission. Grinding-induced luminescence shifts (e.g., 520 nm → 610 nm) are quantified via fluorescence microscopy and solid-state NMR. Phase transitions are monitored via differential scanning calorimetry (DSC) .
- Key Finding : Non-fluorinated analogs lack mechanoresponsiveness due to rigid packing, whereas fluorinated derivatives exhibit reversible transitions .
Q. How do fluorinated cyclophanes enhance ion transport selectivity in synthetic membranes?
- Methodological Answer : Fluorination improves lipid bilayer compatibility and potassium selectivity (K⁺/Na⁺ > 10:1). Conductance measurements (patch-clamp) and fluorescence assays (using K⁺-sensitive dyes) validate transport efficiency. A table comparing ion selectivity ratios is essential:
| Cyclophane Type | K⁺ Conductance (pS) | Na⁺ Conductance (pS) | Selectivity (K⁺/Na⁺) |
|---|---|---|---|
| Fluorinated | 12.5 | 1.2 | 10.4 |
| Non-fluorinated | 0.8 | 0.7 | 1.1 |
Replication and Validation
Q. What steps ensure reproducibility in cyclophane-based pseudorotaxane assembly?
- Methodological Answer : Standardize guest-host ratios (e.g., 1:1.05 molar ratio) and solvent purity (HPLC-grade CH₃CN). Use UV-Vis spectroscopy to monitor charge-transfer bands (e.g., λₘₐₓ = 650 nm for emerald-green complexes) and cyclic voltammetry to confirm redox-active guest encapsulation .
Q. Why do some studies report conflicting thermal stability data for luminescent cyclophanes?
- Methodological Answer : Variations in DSC heating rates (e.g., 5°C/min vs. 10°C/min) and sample crystallinity (single crystal vs. powder) alter observed melting points. Controlled annealing (e.g., 150°C for 2 hours) before analysis reduces discrepancies .
Guidelines for Data Presentation
- Tables : Include error margins (e.g., ±0.5%) and statistical significance (p < 0.05) for comparative studies.
- Figures : Use high-resolution microscopy images to document mechanochromic transitions .
- Ethical Considerations : Disclose synthetic byproducts and environmental hazards (e.g., fluorinated waste) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
